

ZLN005: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: ZLN005-d4

Cat. No.: B12420281

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ZLN005 is a potent small-molecule activator of the peroxisome proliferator-activated receptor- γ coactivator-1 α (PGC-1 α), a master regulator of mitochondrial biogenesis and energy metabolism.[1][2] These application notes provide detailed information on the solubility of ZLN005, its mechanism of action, and established protocols for its use in both in vitro and in vivo research settings.

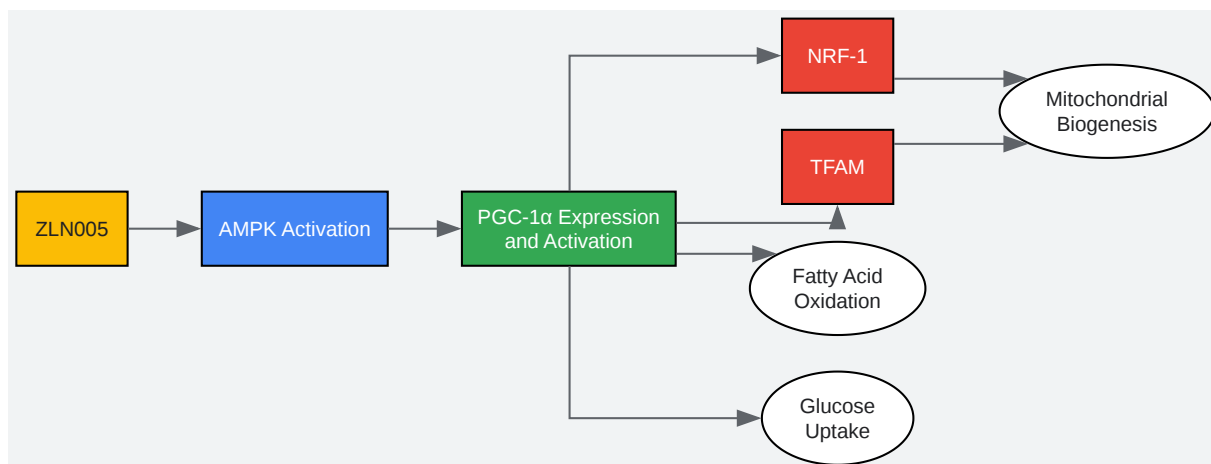
Solubility Data

ZLN005 exhibits varying solubility in common laboratory solvents. It is important to note that for both DMSO and ethanol, the use of ultrasonication may be necessary to achieve complete dissolution.[1][3] The hygroscopic nature of DMSO can significantly impact the solubility of ZLN005; therefore, using newly opened DMSO is recommended for the preparation of stock solutions.[3]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	22 mg/mL	87.88 mM	Requires sonication. [3]
23.3 mg/mL	93.07 mM		
37 mg/mL	147.79 mM	[4]	
50 mg/mL	199.72 mM	[5]	
Ethanol	2 mg/mL	7.98 mM	[4]
5 mg/mL	19.97 mM	Requires sonication. [1][3]	
12 mg/mL	47.93 mM	[5]	
Water	Insoluble	Insoluble	[4][5]

Mechanism of Action

ZLN005 functions as a transcriptional activator of PGC-1 α .^[1] In various cell types, particularly muscle cells, this activation leads to a cascade of downstream effects aimed at improving mitochondrial function and energy homeostasis.^{[2][5][6]} One of the key pathways involved is the activation of AMP-activated protein kinase (AMPK).^[6] The activation of PGC-1 α by ZLN005 promotes the expression of downstream transcription factors such as nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM).^{[7][8][9][10]} This signaling cascade ultimately leads to increased mitochondrial biogenesis, enhanced fatty acid oxidation, and improved glucose uptake.^{[2][6]}



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ZLN005 Signaling Pathway

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare fresh solutions for use. If storage is necessary, aliquot the stock solution to avoid repeated freeze-thaw cycles.

1. DMSO Stock Solution (e.g., 10 mM):

- Weigh out the desired amount of ZLN005 powder (Molecular Weight: 250.34 g/mol).
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of ZLN005, add 0.3995 mL of DMSO).
- If necessary, sonicate the solution in a water bath until the ZLN005 is completely dissolved.
- Store aliquots at -20°C for up to one month or -80°C for up to one year.^[5] Before use, equilibrate the vial to room temperature.

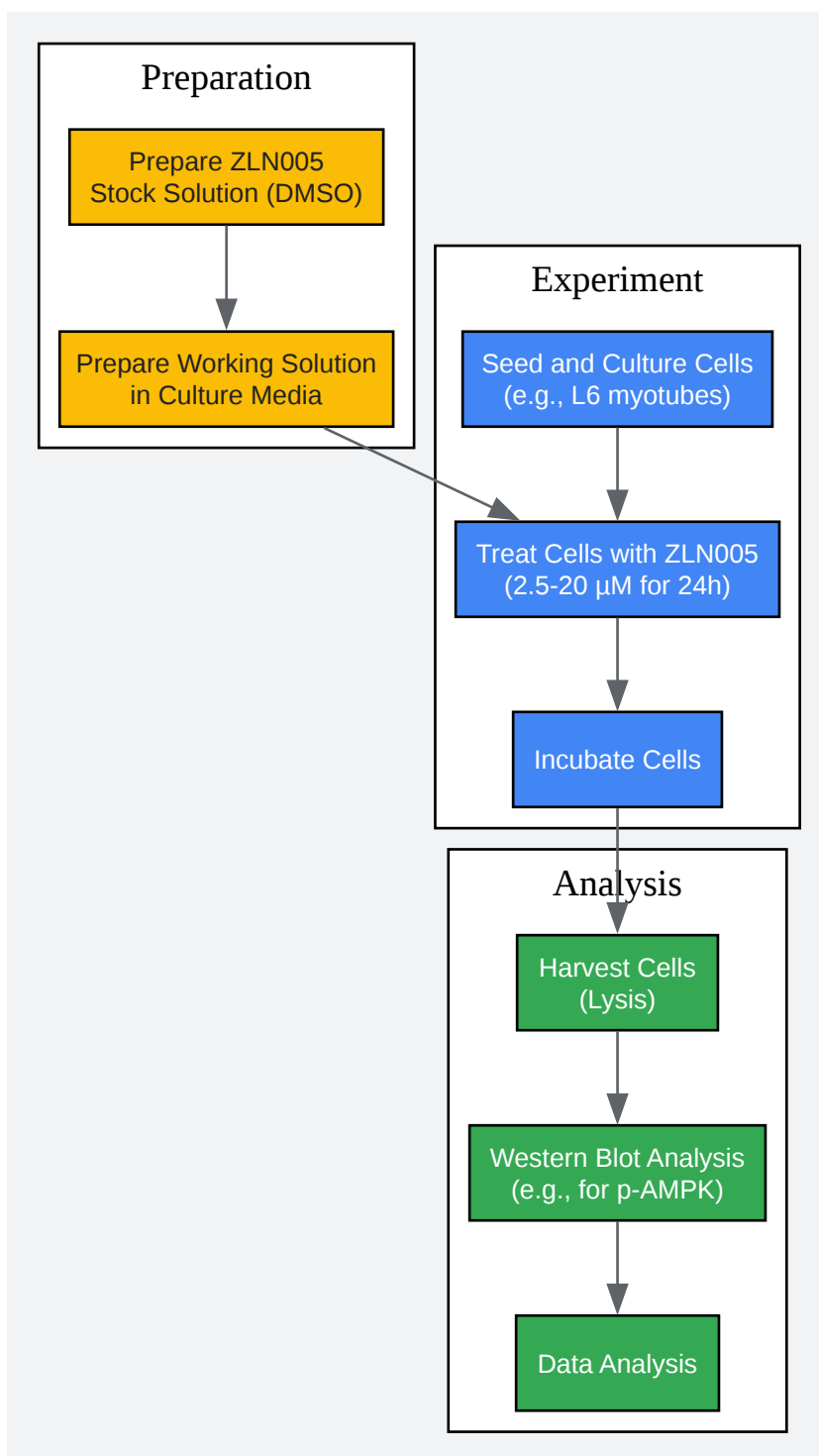
2. Ethanol Stock Solution (e.g., 5 mg/mL):

- Weigh out the desired amount of ZLN005 powder.

- Add the appropriate volume of absolute ethanol to achieve a 5 mg/mL concentration.
- Sonicate the solution in a water bath until the ZLN005 is fully dissolved.[1][3]
- Due to the lower stability of ethanol solutions, it is best to prepare these fresh before each experiment.

In Vitro Treatment Protocol

This protocol provides a general guideline for treating cultured cells with ZLN005 and is based on methodologies used for L6 myotubes, A549 cells, and human embryonic stem cell-derived cardiomyocytes.[6][11][12]



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In Vitro Experimental Workflow

Materials:

- ZLN005 DMSO stock solution
- Cultured cells (e.g., L6 myotubes)
- Complete culture medium
- Serum-free medium (for some applications)
- Phosphate-buffered saline (PBS)

Procedure:

- **Cell Seeding:** Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow according to standard protocols. For L6 myotubes, differentiation is typically carried out for 4-6 days.[6]
- **Preparation of Working Solution:** On the day of the experiment, thaw the ZLN005 DMSO stock solution. Dilute the stock solution to the final desired concentrations (e.g., 2.5, 5, 10, 20 μ M) in the appropriate culture medium.[1] A vehicle control using the same final concentration of DMSO should also be prepared.
- **Cell Treatment:** Remove the existing medium from the cells and wash with PBS if necessary. Add the medium containing the different concentrations of ZLN005 or the vehicle control to the cells.
- **Incubation:** Incubate the cells for the desired period (e.g., 24 hours).[1]
- **Downstream Analysis:** Following incubation, cells can be harvested for various analyses, such as Western blotting to assess protein expression (e.g., PGC-1 α , AMPK), quantitative RT-PCR for gene expression analysis, or functional assays like glucose uptake and fatty acid oxidation.[6]

In Vivo Administration Protocol

This protocol is based on studies in mice and is intended for oral gavage or intraperitoneal injection.[5][7]

Vehicle Preparation (Suspended Solution): A common vehicle for in vivo administration of ZLN005 consists of DMSO, PEG300, Tween-80, and saline.[3][7] To prepare 1 mL of this vehicle with a final concentration of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline:
[7]

- Prepare a stock solution of ZLN005 in DMSO.
- In a sterile tube, add 400 μ L of PEG300.
- Add the required volume of ZLN005 DMSO stock to achieve the final desired dosage, ensuring the final DMSO volume is 50 μ L.
- Add 50 μ L of Tween-80 and mix thoroughly.
- Add 500 μ L of saline and mix until a uniform suspension is formed.
- This formulation should be prepared fresh before each use.

Administration:

- Dosage: ZLN005 has been administered to mice at doses ranging from 5 mg/kg to 15 mg/kg per day.[5][7]
- Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection.[5][13]
- Frequency: Typically administered once daily for the duration of the study period.[7]

Example Study: In a study with db/db mice, ZLN005 was administered daily via oral gavage at a dose of 15 mg/kg for 4 weeks. This treatment resulted in decreased blood glucose levels.[1] In another study, mice undergoing surgery were injected intraperitoneally with ZLN005 daily for three days before and three days after the procedure.[7]

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